molecular formula C27H29NO2 B4986051 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

Cat. No.: B4986051
M. Wt: 399.5 g/mol
InChI Key: FTRMWOFMNIGIKN-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is an organic compound characterized by its complex structure, which includes a propanamide backbone substituted with diphenyl and phenyloxan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxan-4-ylmethyl intermediate, which is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-diphenylpropanamide: Lacks the phenyloxan group, resulting in different chemical and biological properties.

    N-[(4-phenyloxan-4-yl)methyl]propanamide: Lacks the diphenyl substitution, affecting its reactivity and applications.

Uniqueness

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is unique due to the presence of both diphenyl and phenyloxan groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO2/c29-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-21-27(16-18-30-19-17-27)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRMWOFMNIGIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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